5-Chloro-2-pyrrolidin-1-ylbenzoic acid
Description
5-Chloro-2-pyrrolidin-1-ylbenzoic acid is a benzoic acid derivative with a pyrrolidine substituent at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The pyrrolidine group introduces a saturated five-membered amine ring, which influences the compound’s electronic and steric properties. The carboxylic acid group at the 1-position provides a site for hydrogen bonding or salt formation, making the compound relevant in drug design and coordination chemistry.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
LEMIJOINGPOVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyrrolidin-1-ylbenzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment to Benzoic Acid: The pyrrolidine ring is then attached to a benzoic acid derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-pyrrolidin-1-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Chloro-2-pyrrolidin-1-ylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-pyrrolidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The chlorine atom and benzoic acid moiety can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-chloro-2-pyrrolidin-1-ylbenzoic acid, we compare it with three analogs:
5-Chloro-2-(1H-pyrrol-1-yl)benzoic Acid (CAS: 55540-33-5)
- Structural Differences : Replaces pyrrolidine with pyrrole (unsaturated five-membered ring with two double bonds).
- Physicochemical Properties: Molecular Formula: C₁₁H₈ClNO₂ (vs. C₁₁H₁₂ClNO₂ for the pyrrolidine analog). Molar Mass: 221.64 g/mol (vs. 229.67 g/mol for the pyrrolidine variant) .
- Pyrrolidine’s saturated structure enhances conformational flexibility, which may improve binding to rigid biological targets.
2-(5-Chloropyridin-2-yl)benzoic Acid (CAS: 1048912-89-5)
- Structural Differences : Substitutes pyrrolidine with a pyridine ring (aromatic, nitrogen-containing heterocycle).
- Key Properties: Pyridine’s basic nitrogen (pKa ~5.2) introduces pH-dependent solubility, unlike pyrrolidine’s non-basic tertiary amine. The planar pyridine ring may reduce steric hindrance compared to the puckered pyrrolidine group.
- Applications : Pyridine derivatives are prevalent in agrochemicals and kinase inhibitors, suggesting divergent applications compared to pyrrolidine-containing analogs .
Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 1048913-30-9)
- Structural Differences : Replaces the benzoic acid core with a thiazole ring and adds a trifluoromethyl group.
- Functional Implications :
- The thiazole ring introduces sulfur, enhancing π-stacking interactions.
- The trifluoromethyl group increases lipophilicity and metabolic stability, contrasting with the polar carboxylic acid group in the target compound.
Data Table: Comparative Analysis of Key Parameters
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₂ClNO₂ | 229.67 | Benzoic acid, pyrrolidine | Drug intermediates, metal chelation |
| 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₈ClNO₂ | 221.64 | Benzoic acid, pyrrole | Organic electronics, ligands |
| 2-(5-Chloropyridin-2-yl)benzoic acid | C₁₂H₈ClNO₂ | 241.65 | Benzoic acid, pyridine | Kinase inhibitors, herbicides |
| Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | C₁₁H₁₅F₃N₄O₂S | 324.32 | Thiazole, piperazine, CF₃ | Anticancer agents, CNS drugs |
Research Findings and Functional Insights
- Electronic Effects : Pyrrolidine’s electron-donating nature (via its saturated amine) reduces the benzoic acid’s acidity compared to pyridine-containing analogs, which exhibit stronger electron-withdrawing effects .
- Solubility and Bioavailability : Pyrrolidine derivatives generally exhibit higher aqueous solubility than pyrrole analogs due to the absence of aromatic conjugation, enhancing their utility in aqueous-phase reactions .
- Biological Activity : The trifluoromethyl-thiazole derivative’s higher molar mass and lipophilicity suggest superior blood-brain barrier penetration compared to the polar benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
